tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a cyclopropylmethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-haloamine.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclopropylmethyl halide.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Protection with Tert-Butyl Group: The final step involves the protection of the amine group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or cyclopropylmethyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
Cyclopropylmethyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl group, affecting its stability and solubility.
Tert-butyl (2R)-2-(aminomethyl)-2-(methyl)pyrrolidine-1-carboxylate: Contains a methyl group instead of a cyclopropylmethyl group, leading to different steric and electronic properties.
Uniqueness
Tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in medicinal chemistry, organic synthesis, and industrial processes.
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-4-7-14(16,10-15)9-11-5-6-11/h11H,4-10,15H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGMVSGYYJQKE-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113558 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630815-49-4 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-(cyclopropylmethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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